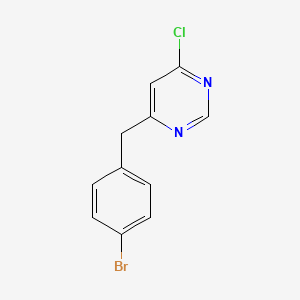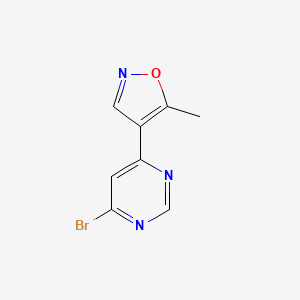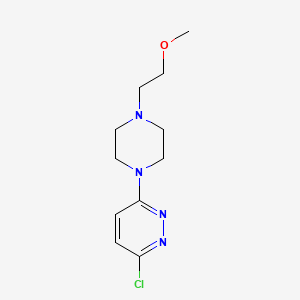
3-クロロ-6-(4-(2-メトキシエチル)ピペラジン-1-イル)ピリダジン
概要
説明
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-(2-methoxyethyl)piperazin-1-yl group at the 6-position. Pyridazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
科学的研究の応用
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.
Medicine: It can be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound's unique structure may find applications in materials science, such as in the development of new polymers or coatings.
作用機序
Target of Action
For instance, pyrazinamide, a compound with a similar pyridazine ring, is an important first-line drug used in shortening TB therapy .
Mode of Action
For example, some compounds have been found to bind to DNA , while others have shown inhibitory effects on enzymes .
Biochemical Pathways
For instance, some compounds have been found to interact with DNA and enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various effects, such as inhibitory effects on enzymes and interactions with DNA .
Action Environment
It’s worth noting that environmental conditions such as temperature and ph can often influence the stability and efficacy of many compounds .
生化学分析
Biochemical Properties
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .
Cellular Effects
The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible upon removal of the compound .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to an accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of 1,4-diketones with hydrazine to form the pyridazine ring. Subsequent chlorination and alkylation steps introduce the chlorine atom and the 4-(2-methoxyethyl)piperazin-1-yl group, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form a chloro-oxide derivative.
Reduction: The pyridazine ring can be reduced to form a pyridazinol derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Chloro-oxide derivatives.
Reduction: Pyridazinol derivatives.
Substitution: Amines or alcohols substituted at the chlorine position.
類似化合物との比較
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine: The compound .
3-Chloro-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyridazine: Similar structure with a phenyl group instead of an ethyl group.
3-Chloro-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazine: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDICJIJQCRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


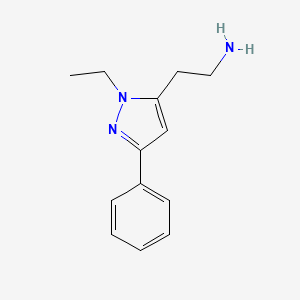
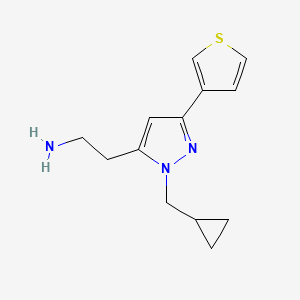
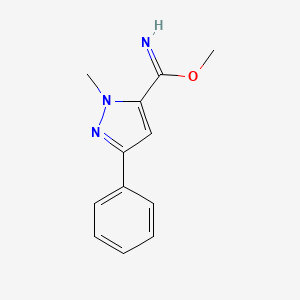
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)
![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)


